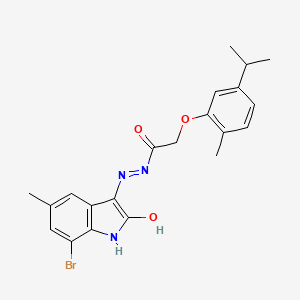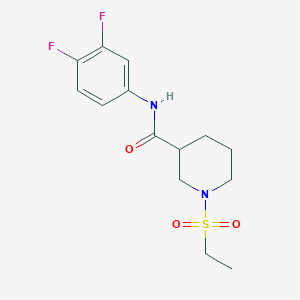![molecular formula C18H18N2O4 B6050722 2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid](/img/structure/B6050722.png)
2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid, also known as MPACB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. 2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. 2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid has also been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins. Additionally, 2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid has been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in large quantities with high purity. 2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid has been shown to have low toxicity in vitro, which makes it a suitable candidate for further study. However, 2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid also has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, 2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid has not been extensively studied in animal models, which limits its potential for translation to clinical applications.
Direcciones Futuras
There are several future directions for the study of 2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of interest is the investigation of the mechanism of action of 2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the efficacy and safety of 2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid in animal models, which could pave the way for clinical trials in humans. Finally, the study of 2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid in combination with other therapeutic agents could provide new avenues for cancer treatment.
Métodos De Síntesis
The synthesis of 2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid involves the reaction of 2-methyl-3-nitrobenzoic acid with propionyl chloride to form 2-methyl-3-(propionylamino)benzoic acid. This intermediate is then reacted with 2-aminobenzoyl chloride to produce 2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid. The synthesis of 2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid has been optimized to increase the yield and purity of the compound.
Aplicaciones Científicas De Investigación
2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and anti-cancer properties. 2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis, and it has been suggested as a potential therapeutic agent for cancer treatment. 2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid has also been studied for its anti-inflammatory properties, and it has been shown to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
2-[[2-methyl-3-(propanoylamino)phenyl]carbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-3-16(21)19-14-9-6-10-15(11(14)2)20-17(22)12-7-4-5-8-13(12)18(23)24/h4-10H,3H2,1-2H3,(H,19,21)(H,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWBLKOPGJETBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopentyl-4-[(2-methoxy-5-methylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B6050651.png)
![2-{4-amino-6-[2-(2-thienyl)vinyl]-1,3,5-triazin-2-yl}phenol](/img/structure/B6050653.png)
![7-bromo-5-methyl-1H-indole-2,3-dione 3-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone]](/img/structure/B6050654.png)


![2-cyano-N-(4-fluorophenyl)-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6050667.png)
![1-(2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxybenzoyl)-2-(methoxymethyl)piperidine](/img/structure/B6050677.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]pyridine](/img/structure/B6050687.png)
![N-[2-(dimethylamino)ethyl]-4-methoxy-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6050688.png)

![6-{[4-(cyclopropylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-isopropyl-3(2H)-pyridazinone](/img/structure/B6050690.png)

![2-(2-fluorobenzyl)-6-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6050718.png)